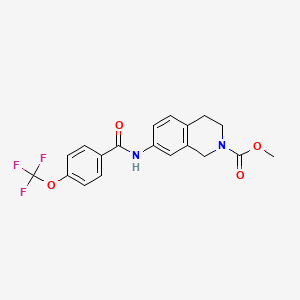

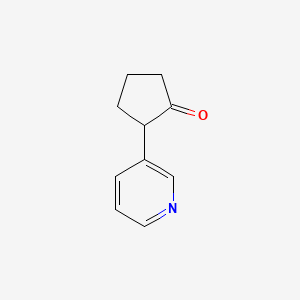

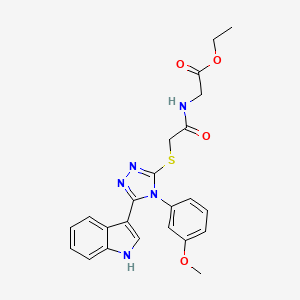

![molecular formula C17H19N3O2S B2395466 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-15-1](/img/structure/B2395466.png)

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines can be confirmed through techniques such as X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine is a white solid with a melting point of 136–137 °C .Applications De Recherche Scientifique

Hyperpolarizability Studies

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, as part of the sulfonamide family, has been studied for its first hyperpolarizability β, a property significant in nonlinear optical materials. Kucharski, Janik, and Kaatz (1999) evaluated the β of similar sulfonamide amphiphiles through ab initio and semiempirical calculations, indicating their potential in materials chemistry due to their nonlinear optical properties. The study also utilized hyper-Rayleigh scattering measurements, contributing to the understanding of molecular structure fragments on β values (Kucharski, Janik, & Kaatz, 1999).

Anticancer Activity

Sulfonamide compounds, including those with structures similar to this compound, have been investigated for their anticancer properties. Ghorab, El-Gazzar, and Alsaid (2014) synthesized novel N-(guanidinyl)benzenesulfonamides that showed promising activity against human tumor breast cell lines, highlighting the significance of structural variations in enhancing anticancer activity (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Properties

Research by Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally related to this compound. Their findings contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).

Molecular Antagonists for HIV-1 Infection

De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide compounds, including those related to this compound, for their potential use as small molecular antagonists in the prevention of human HIV-1 infection. This research highlights the therapeutic potential of sulfonamide derivatives in combating viral infections (De-ju, 2015).

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .

Biochemical Pathways

If it modulates GABA A receptors, it could influence inhibitory neurotransmission .

Result of Action

Based on its potential targets, it could have effects such as slowing cell proliferation (if it inhibits cdks), altering neuronal signaling (if it blocks calcium channels or modulates gaba a receptors) .

Orientations Futures

Given the diverse bioactivity of imidazo[1,2-a]pyridines, there is significant interest in further exploring their potential uses in medicinal chemistry . This includes the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on this scaffold .

Propriétés

IUPAC Name |

4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-5-7-16(8-6-13)23(21,22)18-10-9-15-12-20-11-3-4-14(2)17(20)19-15/h3-8,11-12,18H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMMFWQMUXUFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)